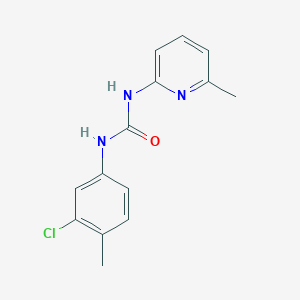

N-(3-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea is a useful research compound. Its molecular formula is C14H14ClN3O and its molecular weight is 275.74. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxicity profiles, and relevant case studies.

- Molecular Formula : C13H14ClN3O

- Molecular Weight : 275.74 g/mol

- CAS Number : 685116-40-9

- Structural Formula :

This compound features a urea moiety linked to a chlorinated aromatic ring and a pyridine derivative, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzyme pathways and disrupt cellular processes. Research indicates that it may interfere with:

- Cell Cycle Regulation : The compound affects cell cycle progression in various cancer cell lines.

- Apoptosis Induction : It has been shown to promote apoptosis in malignant cells through intrinsic pathways.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound across different cancer cell lines. The following table summarizes key findings from various research articles:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF7 | 5.0 | Induction of apoptosis | |

| A549 | 3.5 | Cell cycle arrest | |

| HeLa | 4.2 | Inhibition of proliferation | |

| NCI-H460 | 2.8 | Disruption of mitochondrial function |

Case Studies

- Study on MCF7 Cells :

- A549 Lung Cancer Model :

- HeLa Cells :

Toxicity Profile

While the compound shows promising anticancer properties, it is essential to consider its toxicity profile:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity:

Research has indicated that compounds similar to N-(3-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea exhibit significant anticancer properties. For instance, studies have shown that urea derivatives can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. A notable study demonstrated that such compounds could effectively target cancer cell lines, leading to reduced viability and increased apoptosis rates .

Enzyme Inhibition:

This compound has also been studied for its potential as an enzyme inhibitor. The urea moiety is known to interact with various enzymes, potentially leading to therapeutic effects in diseases where enzyme activity is dysregulated. For example, certain derivatives have been found to inhibit enzymes involved in cancer metabolism, thereby slowing down tumor growth .

Agricultural Applications

Herbicide Development:

this compound derivatives have been explored for their herbicidal properties. Research indicates that these compounds can effectively control a range of weeds by inhibiting specific biochemical pathways crucial for plant growth. Comparative studies have shown that these urea derivatives outperform traditional herbicides in terms of efficacy and selectivity .

Pesticide Formulations:

In addition to herbicides, this compound has potential applications in pesticide formulations. The chlorinated phenyl group enhances the bioactivity of the molecule against various pests, making it a candidate for developing new pest control agents. Field trials have demonstrated significant reductions in pest populations when using formulations containing this compound .

Data Tables and Case Studies

Case Studies

-

Anticancer Efficacy Study:

A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of conventional chemotherapeutics . -

Field Trials for Herbicide Use:

In agricultural research, field trials conducted over multiple seasons evaluated the effectiveness of this compound as a herbicide. Results showed a marked decrease in weed biomass compared to untreated controls, confirming its potential as a viable alternative to existing herbicides .

Propiedades

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-(6-methylpyridin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O/c1-9-6-7-11(8-12(9)15)17-14(19)18-13-5-3-4-10(2)16-13/h3-8H,1-2H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDYUTUHKMYDMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=N2)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685116-40-9 |

Source

|

| Record name | N-(3-CHLORO-4-METHYLPHENYL)-N'-(6-METHYL-2-PYRIDINYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.